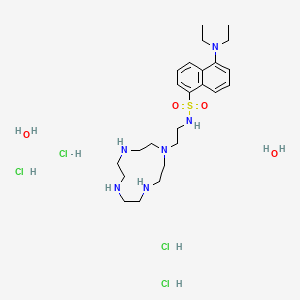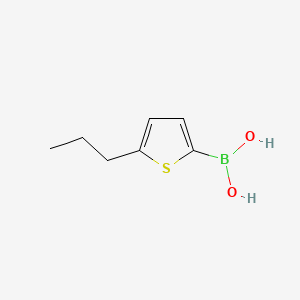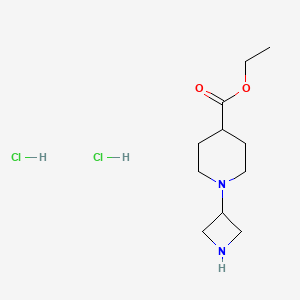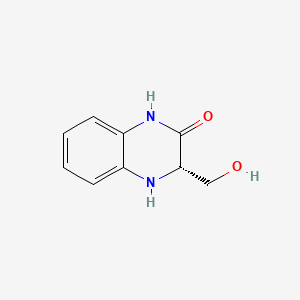
N,N'-BIS(FENIL)-N,N'-BIS(4'-(N,N-BIS(FENILAMINO)BIFENIL-4-IL)BENZIDINA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) is a complex organic compound known for its unique structural properties and applications in various scientific fields This compound features multiple phenyl and biphenyl groups, which contribute to its stability and reactivity
Aplicaciones Científicas De Investigación
N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent electron-donating properties.
Photonics: Employed in the development of photonic devices, including sensors and light-emitting materials.
Biology and Medicine: Investigated for its potential use in bio-imaging and as a fluorescent marker due to its strong emission properties.
Mecanismo De Acción
Target of Action
Similar compounds with diphenylamino electron-donating groups and biphenylenevinylene extended π-conjugated linkers have been used in the design of pyrimidine-based emissive materials .
Mode of Action
The compound interacts with its targets through its electron-donating groups and extended π-conjugated linkers . This interaction results in changes in the electronic structure of the compound, which can lead to various effects such as emission solvatochromism .
Biochemical Pathways
Similar compounds have been used as fluorescent sensors for acidity, polarity, metal cations, and nitro-aromatic explosives .
Pharmacokinetics
The compound’s solubility and stability in various solvents suggest potential bioavailability .
Result of Action
The compound exhibits intense emission in moderately polar solvents as well as in solid state . It is characterized by an intense emission solvatochromism with emission ranging from blue in non-polar n-heptane to orange in dichloromethane . The compound is also sensitive to the presence of acid, with a bathochromic shift of the charge transfer absorption band and emission quenching .
Action Environment
Environmental factors such as solvent polarity and the presence of acid can influence the compound’s action, efficacy, and stability . For example, the compound’s emission color can change depending on the polarity of the solvent . Additionally, the presence of acid can cause a shift in the compound’s absorption band and quench its emission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) typically involves multi-step organic reactions. One common method includes the use of a double Knoevenagel reaction followed by a double Suzuki–Miyaura cross-coupling reaction. The initial step involves the reaction of 4-bromobenzaldehyde with a suitable base to form an intermediate, which is then coupled with 4-(N,N-diphenylamino)phenylboronic acid under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-diphenylaminophenyl)fluorene: Known for its use in perovskite solar cells and as a hole-transporting material.
4,4’-Dibromodiphenylamine: Used in various organic synthesis reactions and as an intermediate in the production of more complex molecules.
Uniqueness
N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) stands out due to its unique combination of phenyl and biphenyl groups, which provide enhanced stability and reactivity. Its strong electron-donating properties and ability to form charge-transfer complexes make it particularly valuable in advanced electronic and photonic applications.
Propiedades
Número CAS |
167218-46-4 |
|---|---|
Fórmula molecular |
C72H56N4 |
Peso molecular |
977.268 |
InChI |
InChI=1S/C72H56N4/c1-7-19-61(20-8-1)73(62-21-9-2-10-22-62)67-43-31-55(32-44-67)57-35-47-69(48-36-57)75(65-27-15-5-16-28-65)71-51-39-59(40-52-71)60-41-53-72(54-42-60)76(66-29-17-6-18-30-66)70-49-37-58(38-50-70)56-33-45-68(46-34-56)74(63-23-11-3-12-24-63)64-25-13-4-14-26-64/h1-13,15-25,27-54H,14,26H2 |
Clave InChI |
ZBZXYUYUUDZCNB-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzo[b]furanethanol](/img/structure/B573531.png)
![(R)-1-(4-chlorobenzo[d]thiazol-2-yl)ethanamine](/img/structure/B573533.png)





